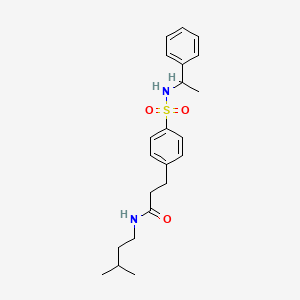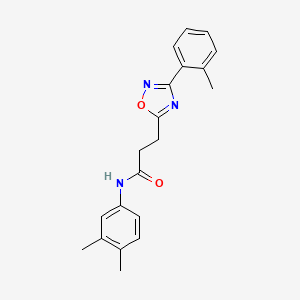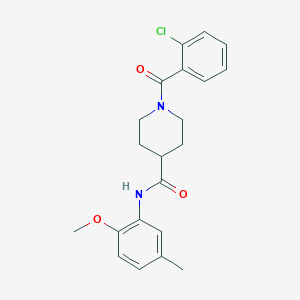
1-(2-chlorobenzoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorobenzoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide is a chemical compound that belongs to the class of piperidine carboxamides. This compound has been widely studied for its potential therapeutic applications as a modulator of the endocannabinoid system.
Mécanisme D'action
The mechanism of action of 1-(2-chlorobenzoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide involves the inhibition of FAAH, which leads to an increase in the levels of anandamide. Anandamide is an endogenous cannabinoid that activates the cannabinoid receptors CB1 and CB2. Activation of these receptors has been shown to have various physiological effects such as pain relief, anti-inflammatory effects, and neuroprotection.
Biochemical and Physiological Effects:
1-(2-chlorobenzoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits FAAH with high potency and selectivity. In vivo studies have shown that this compound increases the levels of anandamide in various tissues such as the brain, liver, and adipose tissue. This compound has also been shown to have analgesic, anti-inflammatory, and anxiolytic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2-chlorobenzoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide in lab experiments are its high potency and selectivity for FAAH inhibition. This compound has been widely used as a tool compound to study the endocannabinoid system and its potential therapeutic applications. However, the limitations of using this compound in lab experiments are its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on 1-(2-chlorobenzoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide. One direction is to develop more potent and selective FAAH inhibitors for therapeutic applications. Another direction is to study the effects of this compound on other physiological systems such as the immune system and the cardiovascular system. Additionally, the potential of this compound as a therapeutic agent for various diseases such as chronic pain, inflammation, and neurological disorders should be further explored.
Méthodes De Synthèse
The synthesis of 1-(2-chlorobenzoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide involves the reaction of 2-chlorobenzoyl chloride with 2-methoxy-5-methylphenylpiperidine-4-carboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
1-(2-chlorobenzoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide has been studied for its potential therapeutic applications in various fields such as pain management, inflammation, and neurological disorders. This compound has been shown to modulate the endocannabinoid system by inhibiting the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of the endocannabinoid anandamide. By inhibiting FAAH, 1-(2-chlorobenzoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide increases the levels of anandamide, which in turn activates the cannabinoid receptors CB1 and CB2.
Propriétés
IUPAC Name |
1-(2-chlorobenzoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3/c1-14-7-8-19(27-2)18(13-14)23-20(25)15-9-11-24(12-10-15)21(26)16-5-3-4-6-17(16)22/h3-8,13,15H,9-12H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECUKMMNEOYYSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide](/img/structure/B7714444.png)
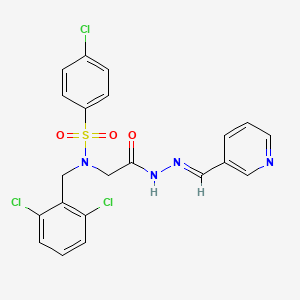

![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7714478.png)
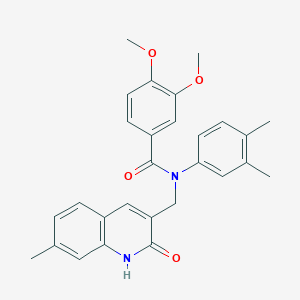
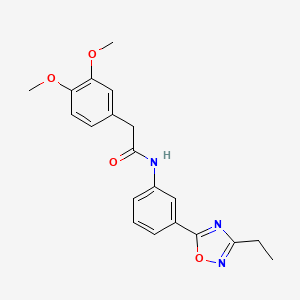
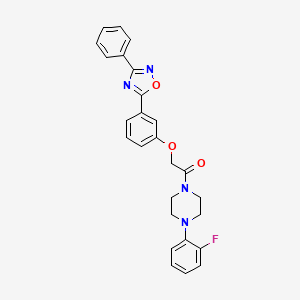
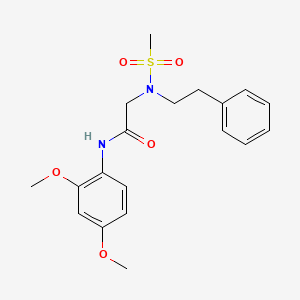

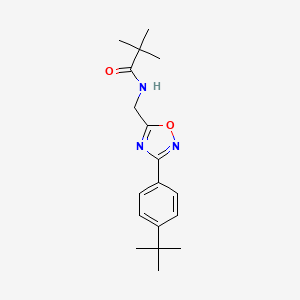
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7714515.png)
